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Compound of Interest

Compound Name: 3-lodo-1H-indazol-4-ol
CAS No.: 1246307-74-3
Cat. No.: B3225185
Get Quote
. J

Executive Summary

The 3-iodo-1H-indazol-4-ol scaffold represents a high-value pharmacophore in modern drug
discovery, particularly within the kinase inhibitor space (e.g., FGFR, VEGFR inhibitors).[1] The
C3-iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura,
Sonogashira), while the C4-hydroxyl group serves as a critical hydrogen bond donor/acceptor
or a site for etherification to tune solubility and potency.[1]

This guide details a robust, scalable synthetic route designed to maximize regioselectivity and
yield. Unlike direct iodination of the phenol, which risks over-oxidation or O-iodination, this
protocol utilizes a Protection-lodination-Deprotection strategy.[1]

Retrosynthetic Analysis

To ensure high fidelity, the synthesis is disconnected into three logical phases. The 4-hydroxyl
group is masked as a methyl ether to prevent interference during the diazotization and
iodination steps.[1]
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Figure 1: Retrosynthetic strategy prioritizing the protection of the C4-phenol.

Detailed Synthetic Protocol
Phase 1: Construction of the Indazole Core

Objective: Synthesis of 4-methoxy-1H-indazole.[1] Mechanism: Modified Jacobson Indazole
Synthesis via diazotization of an aniline precursor.[1]

Reagents:
¢ 2-Methyl-3-nitroanisole (Starting Material)[1]
« Pd/C (10%),
(balloon) or Fe/NH4CI (Reduction)
e Acetic Acid (
), Sodium Nitrite (
)

Protocol:

e Reduction: Dissolve 2-methyl-3-nitroanisole (1.0 equiv) in MeOH. Add 10% Pd/C (5 wt%).
Stir under

atmosphere (1 atm) for 4 hours. Filter through Celite to isolate 2-methyl-3-aminoanisole.[1]

» Cyclization: Dissolve the crude aniline in glacial acetic acid. Cool to 0°C.[1]

e Add aqueous
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(1.1 equiv) dropwise. The diazonium salt forms and spontaneously cyclizes onto the methyl
group (intramolecular azo coupling) to form the indazole ring.

e Workup: Neutralize with aqueous

, extract with EtOAc, and concentrate.

 Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: The intramolecular cyclization of the diazonium species onto the ortho-methyl
group is sensitive to pH.[1] Maintaining acidic conditions initially is crucial to form the diazonium,

but the cyclization often requires allowing the reaction to warm to room temperature.

Phase 2: Regioselective C3-lodination

Objective: Installation of the iodine atom at position 3.[1][2] Critical Parameter: Base-mediated

activation of the indazole.[1][2]

Mechanism: Neutral indazoles are poor nucleophiles.[1] Using a base (KOH) deprotonates the
N1-H (

), generating the indazolyl anion. This anionic species has significantly enhanced electron
density at C3, facilitating electrophilic attack by molecular iodine.

) KOH/DMF Indazolyl Anion 12
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Figure 2: Base-mediated mechanism for selective C3-iodination.

Protocol:
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Dissolve 4-methoxy-1H-indazole (1.0 equiv) in DMF (0.5 M).

Add Potassium Hydroxide (KOH) pellets (3.0 equiv). Stir for 15 minutes until
dissolved/suspended.

Cool to 0°C. Add lodine (

) (1.1 equiv) portion-wise over 20 minutes.

o Note: The solution will turn dark brown.[1]
Allow to warm to room temperature and stir for 2 hours. Monitor by TLC or LCMS.[1][3]
Quench: Pour the mixture into ice water containing 10%

(sodium thiosulfate). This reduces excess iodine (brown) to iodide (colorless), precipitating
the product.

Isolation: Filter the solid precipitate. Wash with water.[1][3][4][5] Dry under vacuum.[1][4][6]

Phase 3: Demethylation to 3-lodo-1H-indazol-4-ol

Objective: Reveal the free hydroxyl group.

Protocol:

Suspend 3-iodo-4-methoxy-1H-indazole in anhydrous
(DCM).

Cool to -78°C (Dry ice/acetone bath).

Add Boron Tribromide (

, 1.0 M in DCM, 3.0 equiv) dropwise.

Allow to warm to 0°C and stir for 2-4 hours.

Quench (Careful): Cool back to -78°C. Add MeOH dropwise (exothermic!).
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e Workup: Partition between EtOAc and saturated

. The product is amphoteric; ensure pH is adjusted to ~6-7 for optimal extraction, or filter the
precipitate if it crashes out.[1]

Characterization Data (Expected)

The following data table summarizes the expected analytical signatures for the final compound.

Expected Signal /

Technique Parameter .
Observation
0 13.2 (br s, 1H, NH), 6 10.1
(s, 1H, OH), & 7.15 (t, 1H, H-
1H NMR Solvent: DMSO-d6

6), 8 6.95 (d, 1H, H-7),  6.45
(d, 1H, H-5).[1]

0 ~85-90 ppm (Characteristic
13C NMR C-I Carbon upfield shift due to lodine

heavy atom effect).[1]

[M+H]+ = 260.95.[1] Distinct

iodine isotopic pattern is not

LC-MS lonization (ESI+) ) ) .
applicable (monoisotopic), but
mass defect is significant.

i Off-white to pale yellow

Appearance Physical State

powder.[1]

Critical Process Parameters & Safety
Safety Matrix

 lodine (

): Corrosive and volatile. Weigh in a fume hood.

e Boron Tribromide (
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): Reacts violently with water/moisture. Generates HBr gas.[1] strictly anhydrous conditions
required.

e Diazonium Intermediates: Potentially explosive if dried.[1] Keep in solution/wet state during

Phase 1.

Troubleshooting Guide

e Low Yield in lodination: If conversion is low, ensure the DMF is dry. Water quenches the
indazolyl anion.[1] Increasing KOH to 4.0 equiv can drive the equilibrium.

o Poly-iodination: If C5 or C7 iodination is observed, reduce reaction temperature to 0°C and
strictly control stoichiometry (1.05 equiv of

).

o Demethylation Stalling: If

fails, try Pyridine Hydrochloride melt at 180°C (microwave compatible), though this may
cause de-iodination if overheated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 3-
lodo-1H-indazol-4-ol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3225185/docs#technical-guide-synthesis-and-
characterization-of-3-iodo-1h-indazol-4-ol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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